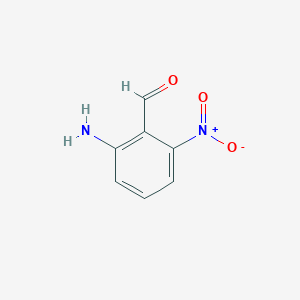

2-Amino-6-nitrobenzaldehyde

Descripción

Significance of Aminonitrobenzaldehydes in Synthetic Organic Chemistry

The importance of aminonitrobenzaldehydes, including 2-Amino-6-nitrobenzaldehyde, in synthetic organic chemistry lies in their nature as bifunctional reagents. nih.gov The presence of both an electron-donating group (amino, -NH2) and a strong electron-withdrawing group (nitro, -NO2) on the same aromatic aldehyde framework creates a versatile chemical intermediate. nih.govbiosynth.com This duality allows chemists to perform a diverse array of reactions, often with high selectivity, to construct more complex molecular architectures.

These compounds are crucial building blocks, particularly in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The aldehyde functional group readily participates in condensation reactions, while the amino and nitro groups can be modified or used to direct further substitutions on the aromatic ring. researchgate.net For instance, this compound serves as a key intermediate in the industrial synthesis of 9-nitrocamptothecin, a precursor to drugs used in cancer therapy. biosynth.com Furthermore, derivatives of aminonitrobenzaldehydes are explored for their potential as antimicrobial and anticancer agents, making them valuable lead structures in medicinal chemistry and drug discovery. wiserpub.com

Historical Context of Research on Benzaldehyde (B42025) Derivatives with Nitro and Amino Substitutions

Research into benzaldehyde derivatives with various substituents has been a cornerstone of organic chemistry for over a century. Early efforts focused on developing reliable methods for introducing functional groups onto the benzene (B151609) ring. The synthesis of a related compound, 2-nitrobenzaldehyde (B1664092), for example, has been achieved through methods like the oxidation of 2-nitrotoluene, a process that has been refined over many years for large-scale production. chem-soc.siorgsyn.org

The development of synthetic strategies for creating molecules with multiple, distinct functional groups, such as this compound, evolved from foundational reactions. Classic methods for amine synthesis, such as the Gabriel synthesis, and techniques like reductive amination, provided chemists with the tools to introduce amino groups onto complex molecules. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The study of nitroaromatic compounds, initially driven by their use in dyes and explosives, expanded as their utility as synthetic intermediates and their environmental presence became more understood. nih.gov The ability to selectively reduce a nitro group to an amine in the presence of other sensitive functionalities like an aldehyde was a significant advancement, paving the way for the efficient synthesis of aminobenzaldehyde derivatives. These historical developments in controlling chemical reactivity and functional group placement were essential precursors to the contemporary use of complex reagents like this compound. rsc.org

Structural Framework and Nomenclature Conventions for this compound

The structural framework of this compound consists of a central benzene ring substituted with three functional groups. According to IUPAC nomenclature conventions, the molecule is named as a derivative of the parent compound, benzaldehyde. libretexts.org The carbon atom of the aldehyde group (-CHO) is designated as position 1 on the benzene ring. The ring is then numbered to give the substituents the lowest possible locants. In this case, the amino group (-NH2) is at position 2, and the nitro group (-NO2) is at position 6.

The molecule's chemical formula is C7H6N2O3, and it has a molecular weight of approximately 166.14 g/mol . biosynth.com The spatial arrangement of the bulky nitro group and the amino group ortho to the aldehyde function influences the molecule's reactivity and physical properties. This specific substitution pattern makes it a distinct isomer from other aminonitrobenzaldehydes, such as 2-amino-5-nitrobenzaldehyde, which has the nitro group in a different position and thus exhibits different chemical behavior. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 130133-53-8 | biosynth.comambeed.com |

| Molecular Formula | C7H6N2O3 | nih.govbiosynth.comlookchem.com |

| Molecular Weight | 166.14 g/mol | biosynth.com |

| Canonical SMILES | C1=CC(=C(C(=C1)N+[O-])C=O)N | biosynth.comlookchem.com |

| InChIKey | HACOHMHYAQXUOL-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACOHMHYAQXUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130133-53-8 | |

| Record name | 2-Amino-6-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Nitrobenzaldehyde and Its Derivatives

Established Synthetic Pathways to 2-Amino-6-nitrobenzaldehyde

The synthesis of this compound can be achieved through several established routes, primarily involving the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a dinitro precursor.

A primary and effective method for synthesizing this compound is the selective oxidation of 2-Amino-6-nitrobenzyl alcohol. This transformation targets the primary alcohol functional group, converting it to an aldehyde while leaving the amino and nitro groups on the aromatic ring intact. A common and efficient oxidizing agent for this purpose is manganese(IV) oxide (MnO₂). The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) under an inert atmosphere at room temperature. This method is known for its high yield, often reaching up to 88%.

Table 1: Synthesis of this compound via Oxidation

| Starting Material | Reagent | Solvent | Conditions | Yield |

|---|

The synthesis of complex molecules, including derivatives of this compound, often employs strategic planning to maximize efficiency and yield. Two powerful strategies in multistep synthesis are the convergent and divergent approaches. wikipedia.org

A divergent synthesis , conversely, starts from a common intermediate or scaffold that is then elaborated through different reaction pathways to produce a library of structurally related compounds. nih.govnih.gov This method is exceptionally useful in medicinal chemistry for creating and testing numerous analogues of a lead compound. nih.gov Starting with a core structure like a substituted benzaldehyde (B42025), chemists can perform various late-stage functionalizations to introduce diversity. For example, a common precursor could undergo different C-H functionalization, cross-coupling, or condensation reactions to yield a range of final products. nih.govspringernature.com This strategy has been successfully applied to the synthesis of various classes of compounds, including withanolides and nitrogen heterocycles. nih.govorganic-chemistry.org

Transitioning the synthesis of this compound analogues from laboratory scale to large-scale industrial production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. The compound itself is noted to have characteristics suitable for large-scale production, such as high product yield and industrial capacity. biosynth.com

For related nitroaromatic compounds, process optimization is critical. For example, in the synthesis of 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene, optimizations have been made to enhance the safety of the process at a larger scale, addressing the environmental concerns often associated with traditional methods for producing nitroaromatics. researchgate.net The choice of reagents and reaction conditions is paramount. For instance, in large-scale oxidations, certain reagents like lead tetraacetate are often replaced with more environmentally benign alternatives such as sodium periodate.

Catalytic methods are highly favored in industrial settings. The large-scale reduction of a related compound, 2,6-dinitrophenol (B26339) to 2-amino-6-nitrophenol, utilizes catalytic hydrogenation with palladium on carbon, a common and efficient industrial method. Furthermore, developing one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste, cost, and production time. The one-step synthesis of 2-aminobenzaldehyde (B1207257) from o-nitrotoluene using sodium polysulfide highlights a move towards more efficient and environmentally friendly industrial processes by reducing reaction steps and avoiding the use of a catalyst while maintaining high yield and purity. google.com

Convergent and Divergent Synthetic Approaches to Substituted Benzaldehydes

This compound as a Precursor in Complex Molecule Synthesis

The aldehyde and amino functionalities of this compound make it a versatile precursor for building more complex molecular architectures, particularly heterocyclic systems and other biologically relevant scaffolds.

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is a cornerstone of organic synthesis for creating new C-N bonds. The general mechanism involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine.

Specifically, this compound serves as a key starting material in the synthesis of thiazole-based Schiff base compounds. smolecule.com These reactions can be performed using both conventional heating methods and green chemistry approaches, such as using zinc oxide nanoparticles as a catalyst, which can lead to biologically active compounds. smolecule.com Schiff bases are important not only as synthetic intermediates but also as ligands in coordination chemistry, where the imine nitrogen can coordinate to metal ions to form stable metal complexes.

Table 2: General Reaction for Schiff Base Formation

| Aldehyde Reactant | Amine Reactant | Product Type |

|---|

In a reaction analogous to Schiff base formation, the aldehyde group of this compound can react with hydrazine (B178648) or its derivatives (such as phenylhydrazine (B124118) or hydrazides) to form hydrazones. Hydrazones are characterized by a C=N-N linkage and are significant in both organic synthesis and medicinal chemistry.

The synthesis is typically a condensation reaction where the carbonyl group of the aldehyde reacts with the terminal amino group of the hydrazine. This reaction is general for many aromatic aldehydes. For example, various nitrobenzaldehydes, including 2-nitrobenzaldehyde and 4-hydroxy-3-nitrobenzaldehyde, are well-documented precursors for a wide array of hydrazone derivatives. organic-chemistry.orgmdpi.com The resulting hydrazone compounds are often crystalline solids and serve as intermediates for the synthesis of various heterocyclic compounds or as biologically active molecules themselves.

Table 3: General Reaction for Hydrazone Formation

| Aldehyde Reactant | Hydrazine Reactant | Product Type |

|---|

Construction of Heterocyclic Systems

This compound and its direct precursor, 2-nitrobenzaldehyde, are valuable starting materials for synthesizing a variety of fused heterocyclic systems due to the strategic positioning of their functional groups. The presence of an amino group (or a reducible nitro group) ortho to an aldehyde facilitates a range of intramolecular cyclization reactions.

Quinolines: The synthesis of quinoline (B57606) derivatives from 2-aminobenzaldehydes is classically achieved through the Friedländer synthesis. nih.gov This reaction involves the condensation of a 2-aminobenzaldehyde with a compound containing an activated methylene (B1212753) group (a ketone or aldehyde with an α-methylene group), typically in the presence of an acid or base catalyst. nih.gov A significant modification to this method allows for the use of more readily available 2-nitrobenzaldehydes. In this one-pot approach, the nitro group is reduced in situ to an amino group, which then immediately undergoes condensation with an enolizable ketone to form the quinoline ring. core.ac.uk For instance, reacting o-nitrobenzaldehyde with enolizable ketones using stannous chloride (SnCl₂) as a reductant under microwave irradiation provides an efficient, solvent-free route to substituted quinolines. core.ac.uk

Cinnolines: Cinnolines, which are diazanaphthalene isomers, can also be synthesized from precursors related to this compound. One method involves the reductive cyclization of hydrazones derived from 2-nitrophenylhydrazine (B1229437) derivatives. researchgate.net A more direct approach utilizes a transition-metal-free intramolecular redox cyclization. In this process, a 2-nitrobenzyl alcohol is first converted to a 2-nitrosobenzaldehyde intermediate, which then reacts with a primary amine (like benzylamine) and undergoes a cascade of reactions including condensation, isomerization, cyclization, and aromatization to yield the final cinnoline (B1195905) structure. rsc.org

Acridones: The Lehmstedt–Tanasescu reaction is a classic method for producing acridone (B373769) derivatives, which are of interest for their biological activities. rsc.orgmostwiedzy.pl This reaction directly employs a 2-nitrobenzaldehyde, which undergoes an electrophilic attack on an arene (like benzene) in the presence of a strong acid, such as sulfuric acid. The resulting intermediate cyclizes and is then treated with nitrous acid to form an N-nitroso acridone, which is subsequently de-nitrosated to yield the final acridone product in a one-pot synthesis. wikipedia.org

Benzanthrones: Condensation reactions involving 2-nitrobenzaldehyde can lead to the formation of benzanthrone (B145504) derivatives. wiserpub.comresearchgate.net These reactions typically involve the condensation of the aldehyde with specific ketones or other active methylene compounds under conditions that promote cyclization and aromatization to form the polycyclic benzanthrone skeleton.

Table 1: Synthesis of Heterocyclic Systems

| Heterocyclic System | Key Reaction Name | Precursor(s) | Typical Reagents/Conditions | Ref. |

|---|---|---|---|---|

| Quinoline | Friedländer Synthesis (modified) | 2-Nitrobenzaldehyde, Enolizable Ketone | SnCl₂·2H₂O, Microwave (solvent-free) | core.ac.uk |

| Cinnoline | Intramolecular Redox Cyclization | 2-Nitrobenzyl alcohol, Benzylamine | CsOH·H₂O in EtOH/H₂O | rsc.org |

| Acridone | Lehmstedt–Tanasescu Reaction | 2-Nitrobenzaldehyde, Arene | H₂SO₄, NaNO₂ | wikipedia.org |

| Benzanthrone | Condensation Reaction | 2-Nitrobenzaldehyde, Active Methylene Compound | Varies (often involves strong acid or base) | wiserpub.comresearchgate.net |

Synthesis of Amino Acid Conjugates and Their Derivatives

The conjugation of amino acids to small molecules is a widely used strategy in medicinal chemistry. The amino group of this compound serves as a key handle for such modifications. The general synthetic methodology involves a peptide coupling reaction where the amino group of this compound is acylated by the carboxylic acid of an amino acid. nih.gov

To achieve this, the amino acid is typically used in its N-protected form (e.g., with Boc or Fmoc protecting groups) to prevent self-polymerization. The coupling reaction is facilitated by standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like 1-Hydroxybenzotriazole (HOBt). Following the successful conjugation, the protecting group on the amino acid can be removed under appropriate conditions (e.g., acid for Boc, base for Fmoc) to yield the final amino acid conjugate. This approach allows for the attachment of various amino acids, potentially altering the physicochemical properties of the parent molecule.

Integration into Polymeric Architectures and Materials

The functional groups of this compound and its derivatives make them suitable building blocks for novel polymers. researchgate.net Specifically, quinoline derivatives, which can be synthesized from this precursor, are known for their use in high-performance polymers with excellent mechanical properties for electronics and optoelectronics. core.ac.uk

The synthesis of polyquinolines can be achieved through polymerization reactions that leverage the reactive sites on the quinoline monomer. For instance, diblock and triblock copolymers that incorporate polyquinoline segments have been shown to self-assemble into structured nanomaterials with potential electronic and photonic applications. core.ac.uk The presence of the nitro and amino groups on the initial benzaldehyde scaffold allows for further functionalization of the resulting polymers, enabling the creation of materials with tailored properties, such as enhanced thermal stability or specific electronic characteristics. researchgate.net

Generation of Aminobenzamides and Related Amides

The conversion of this compound into 2-amino-6-nitrobenzamide (B577510) or related amides introduces a different functional group, expanding its synthetic utility. A direct method to achieve this transformation is through a UV-light-induced dehydrogenative N-acylation reaction. This process involves reacting 2-nitrobenzaldehydes with amines under UV irradiation to produce 2-aminobenzamides. thieme-connect.com

Alternatively, a two-step process can be envisioned. First, the aldehyde group of this compound would be oxidized to a carboxylic acid, forming 2-amino-6-nitrobenzoic acid. This transformation can be achieved using various oxidizing agents. Subsequently, the resulting carboxylic acid can be converted to an amide through standard amide bond formation protocols, such as activation with a coupling agent followed by reaction with an amine. researchgate.net A more direct route from a related precursor, 2-nitrobenzamide, involves reduction of the nitro group using iron powder in acetic acid to generate the corresponding 2-aminobenzamide. researchgate.net

Table 2: Synthesis of 2-Aminobenzamides

| Starting Material | Product | Key Reagents/Conditions | Reaction Type | Ref. |

|---|---|---|---|---|

| 2-Nitrobenzaldehydes, Amines | 2-Aminobenzamides | UV Light | Dehydrogenative N-Acylation | thieme-connect.com |

| 2-Nitrobenzamide, Aldehyde/Ketone | 2,3-dihydro-4(1H)-quinazolinones | Iron powder, Acetic acid | Reductive Cyclization | researchgate.net |

| 2-Aminobenzamides | 1,2,3-Benzotriazin-4(3H)-ones | NaNO₂, I₂ | Diazotization/Cyclization | researchgate.net |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Amino 6 Nitrobenzaldehyde

Mechanistic Studies of Condensation Reactions

Condensation reactions of 2-Amino-6-nitrobenzaldehyde are fundamental to the synthesis of a variety of heterocyclic compounds and other complex organic molecules. These reactions primarily involve the aldehyde functionality.

Nucleophilic Addition Pathways of the Aldehyde Moiety

The aldehyde group in this compound is a primary site for nucleophilic attack. The general mechanism for nucleophilic addition to aldehydes and ketones involves the approach of a nucleophile to the electrophilic carbonyl carbon. openstax.orglibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate after the rehybridization of the carbonyl carbon from sp2 to sp3. openstax.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. openstax.orglibretexts.org

The reactivity of the aldehyde is significantly influenced by the electronic effects of the amino and nitro substituents on the aromatic ring. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). researchgate.net Conversely, the electron-donating amino group can somewhat temper this effect.

A common example of a condensation reaction is the formation of a Schiff base (an imine) through the reaction of this compound with a primary amine. researchgate.net The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. nih.govmdpi.com This is followed by the elimination of a water molecule to yield the stable imine product. nih.govmdpi.com The formation of the imine is a reversible process that operates under thermodynamic control. rsc.org

Kinetics and Thermodynamics of Imine Formation

The formation of imines from aldehydes and amines is a reversible process, and its kinetics and thermodynamics are influenced by various factors, including the electronic nature of the substituents and the reaction conditions. rsc.org The reaction proceeds through a hemiaminal intermediate, and the rate-limiting step can be either the formation of this intermediate or its dehydration to the imine. mdpi.com

Studies on analogous systems have shown that the rate of imine formation can be influenced by catalysts. For instance, the formation of imines can be accelerated by the presence of a mild acid, which can stabilize cationic intermediates. nih.govacs.org The composition of the solvent also plays a crucial role; for example, the rate of condensation of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole is dependent on the water content in acetonitrile. mdpi.com

In dynamic covalent libraries, the equilibrium between different imines can be shifted by external stimuli, demonstrating the thermodynamic nature of imine formation. nih.govacs.org For instance, in a mixture of aldehydes and amines, the final product distribution reflects the thermodynamic stability of the resulting imines. nih.govacs.org The presence of electron-withdrawing groups on the benzaldehyde, such as the nitro group in this compound, generally favors the formation of the imine.

Investigation of Reduction Reactions and Associated Mechanisms

The presence of both a nitro group and an aldehyde group in this compound allows for a range of reduction reactions, with selectivity being a key challenge and area of investigation.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of other reducible functional groups, such as an aldehyde, is a significant transformation in organic synthesis. Various reagents and conditions have been developed to achieve this selectivity.

Common methods for the reduction of aromatic nitro compounds include the use of metal catalysts like Raney nickel with a hydrogen source such as formic acid or ammonium (B1175870) formate. mdma.ch This system has been shown to be effective for the reduction of a wide variety of nitro compounds to their corresponding amines, tolerating many other functional groups. mdma.ch Another approach involves using iron powder in acetic acid, which can facilitate the transformation of the nitro group to an amine. smolecule.com The use of sodium dithionite (B78146) is also a known method for reducing aromatic nitro compounds to amines, although its effectiveness can be variable. sciencemadness.org

For polynitro compounds, selective reduction of one nitro group can be achieved by careful choice of reagents, such as ammonium polysulfide (Zinin reduction) or stannous chloride in hydrochloric acid. spcmc.ac.in The principle behind this selectivity lies in the fact that the reactant, with two electron-withdrawing nitro groups, is a better oxidant than the product, which has one electron-donating amino group and one electron-withdrawing nitro group. spcmc.ac.in

| Reagent/System | Conditions | Outcome | Reference |

| Iron powder in acetic acid | - | Reduction of nitro group to amine | smolecule.com |

| Raney Nickel / Formic Acid | Room Temperature | Selective reduction of nitro group | mdma.ch |

| Sodium Dithionite | Aqueous solution | Reduction of aromatic nitro to amine | sciencemadness.org |

| Ammonium Polysulfide | - | Selective reduction of one nitro group in polynitro compounds | spcmc.ac.in |

| Stannous Chloride / HCl | - | Selective reduction of one nitro group in polynitro compounds | spcmc.ac.in |

Reductive Amination Pathways

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines. researchgate.netchemrxiv.org The process typically involves the in-situ formation of an imine from a carbonyl compound and an amine, followed by its reduction. chemrxiv.org

In the context of this compound, reductive amination can be envisioned in a one-pot reaction where the nitro group is first reduced to an amine, which then condenses with an aldehyde or ketone to form an imine, followed by the reduction of the imine. encyclopedia.pub Alternatively, the aldehyde group of this compound can react with an external amine to form an imine, which is then reduced. masterorganicchemistry.com

Various reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), have also emerged as effective and sustainable options for reductive amination. researchgate.net

Intramolecular Redox Processes in Analogous Systems (e.g., Cinnoline (B1195905) Formation)

The unique ortho positioning of the amino and nitro groups in derivatives of this compound can lead to interesting intramolecular redox reactions, particularly in the synthesis of heterocyclic compounds like cinnolines. Cinnolines are nitrogen-containing heterocycles with a range of biological activities. rsc.orgijper.org

One synthetic route to cinnolines involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. rsc.org Mechanistic studies suggest the in-situ formation of 2-nitrosobenzaldehyde via an intramolecular redox reaction. rsc.org This intermediate then condenses with benzylamine, followed by isomerization, cyclization, and aromatization to yield the cinnoline product. rsc.org

Another approach involves the reductive cyclization of hydrazones derived from the condensation of 2-nitrophenylhydrazine (B1229437) derivatives with carbonyl compounds. researchgate.net The synthesis of 3-substituted isoindolin-1-ones from 2-cyanobenzaldehyde (B126161) and 2-nitroaniline (B44862) derivatives, followed by rearrangement, can also lead to the formation of cinnolines upon treatment with a base. acs.org These reactions highlight the utility of the intramolecular reactivity of ortho-substituted nitroaromatics in constructing complex heterocyclic frameworks.

Electrophilic and Nucleophilic Characteristics of the Aromatic System

The reactivity of the benzene (B151609) ring in this compound is governed by the competing electronic effects of the amino (-NH₂) and nitro (-NO₂) groups.

Influence of Nitro and Amino Substituents on Aromatic Reactivity

The amino group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. Conversely, the nitro group is one of the strongest deactivating groups and is a meta-director. wikipedia.org In this compound, these groups are positioned ortho to each other.

Electron-Donating Effect (Amino Group): The amino group donates electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. It directs incoming electrophiles to the positions ortho and para to itself.

Electron-Withdrawing Effect (Nitro Group): The nitro group strongly withdraws electron density from the ring via both resonance and inductive effects. wiserpub.com This deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). The nitro group directs incoming electrophiles to the meta position. smolecule.com

The combined influence of these two substituents creates a complex reactivity pattern. The powerful activating effect of the amino group can still allow for electrophilic substitution, while the strong deactivating nitro group makes the ring a potential candidate for nucleophilic attack, particularly at positions activated by the nitro group. wikipedia.orgsmolecule.com

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Directing Effect |

| Amino (-NH₂) | Electron-donating | Activating | ortho, para |

| Nitro (-NO₂) | Electron-withdrawing | Deactivating | meta |

Michael Addition Reactions and Related Conjugate Additions

While the aldehyde functionality itself does not directly participate as a Michael acceptor, the molecule can be involved in related conjugate addition reactions, particularly through the nucleophilicity of its amino group.

A notable example is the aza-Michael reaction, a type of conjugate addition where an amine adds to an α,β-unsaturated carbonyl compound. In organocatalytic tandem reactions, 2-aminobenzaldehydes can react with α,β-unsaturated aldehydes or nitroolefins. beilstein-journals.org The reaction proceeds via the nucleophilic attack of the amino group onto the electron-deficient double bond of the Michael acceptor. beilstein-journals.org This initial aza-Michael addition is often followed by an intramolecular aldol (B89426) condensation involving the aldehyde group, leading to the formation of cyclic structures like 1,2-dihydroquinolines in high yield and enantioselectivity. beilstein-journals.org This demonstrates the capacity of the amino group in this compound to act as an effective Michael donor, initiating cascade reactions.

Other Significant Transformations

Oxidation Reactions

The functional groups of this compound allow for specific and significant oxidative transformations.

Selenium Dioxide Oxidation: The aldehyde group of nitrobenzaldehydes can be oxidized to a carboxylic acid. Selenium dioxide (SeO₂) is a known reagent for this transformation, converting 2-nitrobenzaldehyde into 2-nitrobenzoic acid. wiserpub.comresearchgate.net This provides a direct pathway to synthesize the corresponding benzoic acid derivative while preserving the nitro and amino groups.

Sandmeyer Reaction: The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a wide range of substituents. wikipedia.orgorganic-chemistry.org It is not a direct oxidation but a cornerstone transformation for aromatic amines. The reaction proceeds in two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (like HCl) at cold temperatures (0–10 °C), to form a diazonium salt. libretexts.orgmnstate.edu

Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) which acts as a catalyst. wikipedia.orglibretexts.org The diazonio group (-N₂⁺) is an excellent leaving group (releasing stable N₂ gas), and it is replaced by the nucleophile from the copper salt. libretexts.org

This reaction allows for the synthesis of compounds that are often difficult to prepare through direct substitution.

| Reagent | Product Substituent | Reaction Name |

| CuCl/HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr/HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN/KCN | -CN (Cyano) | Sandmeyer Reaction |

| Cu₂O/H₂O | -OH (Hydroxy) | Sandmeyer-type Reaction |

| HBF₄ (heat) | -F (Fluoro) | Balz–Schiemann Reaction |

| H₃PO₂ | -H (Deamination) | Radical Reduction |

Chelation and Coordination Chemistry with Metal Ions for Schiff Base Derivatives

This compound is a valuable precursor for synthesizing Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction of the aldehyde group with a primary amine. nih.govijmcmed.org These ligands, particularly those containing additional donor atoms, are exceptional chelating agents for a variety of metal ions. bohrium.comtandfonline.com

Schiff bases derived from o-nitrobenzaldehyde can coordinate with transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). tandfonline.commdpi.com The coordination typically involves the nitrogen atom of the azomethine group (-CH=N-). tandfonline.com If the amine used for condensation contains other donor atoms (like sulfur or oxygen), the resulting Schiff base can act as a bidentate or polydentate ligand, forming stable chelate rings with the metal ion. bohrium.commdpi.com

For instance, Schiff bases formed from 2-nitrobenzaldehyde and substituted aminobenzothiazoles have been shown to form octahedral complexes with various metal ions. mdpi.com Spectroscopic analysis, such as IR spectroscopy, confirms coordination by showing a characteristic shift in the azomethine stretching frequency (ν(C=N)) upon complexation. tandfonline.com These metal complexes are significant in the field of coordination chemistry and have applications in catalysis and materials science. wiserpub.comtandfonline.com

| Metal Ion | Typical Geometry of Schiff Base Complex | Coordination Site |

| Co(II) | Octahedral | Azomethine Nitrogen |

| Ni(II) | Octahedral | Azomethine Nitrogen |

| Cu(II) | Octahedral | Azomethine Nitrogen |

| Zn(II) | Octahedral | Azomethine Nitrogen |

Photochemical Reactivity and Excited State Hydrogen Transfer Dynamics in Nitrobenzaldehydes

The photochemistry of ortho-nitrobenzaldehyde is a classic example of an excited-state intramolecular hydrogen transfer (ESHT) reaction. uottawa.caunifr.ch This process has been studied extensively using ultrafast spectroscopy. uottawa.cascispace.com

Upon excitation with UV light, the molecule is promoted to an excited singlet state. scispace.com This initiates a rapid sequence of events:

An ultrafast intramolecular hydrogen atom is transferred from the aldehyde group to one of the oxygen atoms of the adjacent nitro group. This occurs on a femtosecond to picosecond timescale (e.g., ~400 fs). uottawa.ca

This hydrogen transfer results in the formation of a transient intermediate, a ketene (B1206846) species known as an aci-nitro acid or azinic acid. uottawa.cascispace.com

This ketene intermediate is unstable and subsequently rearranges to form the final photoproduct, o-nitrosobenzoic acid. uottawa.ca

The entire process, from excitation to the decay of the primary intermediate, is exceptionally fast. uottawa.ca This photochemical rearrangement is a hallmark of o-nitrobenzyl compounds and is exploited in photolithography and for "caged" compounds, where a molecule is released upon photoactivation. The efficiency and dynamics of this hydrogen transfer can be influenced by factors such as the excitation wavelength and solvent. unifr.chscispace.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the carbon and hydrogen atom environments within the molecule, confirming the connectivity and electronic state of the structure.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.9–10.5 ppm. For 2-nitrobenzaldehyde (B1664092), this signal appears at δ 10.42 ppm. chemicalbook.com

Amino Protons (-NH₂): These protons will appear as a broad singlet. Its chemical shift is variable and depends on solvent and concentration, but for aromatic amines, it is often found in the δ 3.5–6.0 ppm range. The presence of intramolecular hydrogen bonding could shift this signal further downfield.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear in the aromatic region (δ 6.5–8.5 ppm). Their specific shifts and coupling patterns are influenced by the electronic effects of the three substituents. The nitro group is strongly electron-withdrawing, while the amino group is strongly electron-donating. The proton situated between the two electron-withdrawing nitro and aldehyde groups would be expected to be the most downfield of the aromatic signals.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.9 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | ~6.5 - 8.5 | Multiplet (m) / Doublets (d) |

| Amino (-NH₂) | ~3.5 - 6.0 (variable) | Broad Singlet (br s) |

The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton.

Carbonyl Carbon (-CHO): This carbon is significantly deshielded and is expected to have a chemical shift in the range of δ 188–193 ppm. For comparison, the aldehyde carbon in 4-nitrobenzaldehyde (B150856) appears at δ 190.4 ppm. rsc.org

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate between δ 110–155 ppm. The carbon atom bonded to the nitro group (C-NO₂) is expected to be significantly downfield due to the group's strong electron-withdrawing nature. Conversely, the carbon bonded to the amino group (C-NH₂) will be shifted upfield. The carbon attached to the aldehyde group (C-CHO) will also be downfield.

C-NO₂: Expected around δ 150 ppm.

C-NH₂: Expected around δ 145-152 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~188 - 193 |

| Aromatic (C-NO₂) | ~150 - 155 |

| Aromatic (C-NH₂) | ~145 - 152 |

| Aromatic (C-CHO) | ~130 - 138 |

| Aromatic (C-H) | ~110 - 135 |

Proton NMR (¹H-NMR) for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of 2-Amino-6-nitrobenzaldehyde is dominated by the chromophores present: the nitro-substituted benzene ring and the aldehyde group. The amino group acts as a powerful auxochrome, a group that modifies the absorption of the chromophores.

The spectra of nitrobenzaldehyde isomers are characterized by several key transitions. uni-muenchen.deresearchgate.net

A weak absorption band arising from the n→π* transition of the carbonyl (C=O) and nitro (NO₂) groups, typically found at longer wavelengths (>300 nm). researchgate.netmasterorganicchemistry.com

A more intense band from a π→π* transition within the aromatic system, often appearing around 250-300 nm. uni-muenchen.de

A very strong absorption at shorter wavelengths (<250 nm), attributed to a charge-transfer π→π* transition involving the nitro group and the benzene ring. uni-muenchen.de

The presence of the electron-donating amino group in conjugation with the electron-withdrawing nitro and aldehyde groups is expected to cause a significant bathochromic shift (shift to longer wavelengths) of the π→π* and charge-transfer bands. This is due to the stabilization of the excited state, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on aminobenzaldehydes show characteristic bands around 235-240 nm and also in the 275-320 nm region, confirming the influence of the amino group. researchgate.net Therefore, this compound is expected to be a strongly absorbing molecule with significant absorption extending into the visible region of the spectrum.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is dictated by the electronic transitions involving its principal chromophoric groups: the benzene ring, the nitro group (NO₂), the aldehyde group (CHO), and the amino group (NH₂). The presence of both a strong electron-donating group (amino) and strong electron-withdrawing groups (nitro, aldehyde) on the aromatic ring leads to significant intramolecular charge-transfer (ICT) character in its electronic transitions.

The spectrum is a composite of multiple absorption bands originating from different types of transitions. These can be broadly classified as π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, these transitions are associated with the extended conjugated system of the entire molecule. Strong absorptions observed around 250 nm in nitrobenzaldehyde isomers are ascribed to π→π* excitations involving the nitro and benzene groups. researchgate.net The presence of the amino group, which extends the conjugation, is expected to shift this band. A band observed around 235-240 nm in related aminobenzaldehydes is attributed to the amino function. researchgate.net Another band of intermediate intensity, often seen around 300 nm in nitrobenzaldehydes, is dominated by π→π* excitations within the arene (benzene ring) function. researchgate.net

n→π Transitions:* These are lower-energy, low-intensity (forbidden) transitions that involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro and aldehyde groups, and the nitrogen of the amino group) to a π* antibonding orbital. In nitrobenzaldehyde isomers, these transitions are typically observed as weak absorptions at longer wavelengths, around 350 nm. researchgate.net

Theoretical studies on the related ortho-nitrobenzaldehyde reveal a complex relaxation dynamic following photoexcitation. Initial excitation to a bright S₂ (ππ) state is followed by ultrafast internal conversion (<100 fs) to lower-lying nπ states, highlighting the close energetic proximity and coupling of these different electronic states. researchgate.netacs.org The intramolecular hydrogen bond that can form between the ortho-positioned aldehyde and nitro groups also influences the electronic structure. researchgate.net

Table 1: Summary of Electronic Transitions in this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π* | Benzene Ring, Nitro Group, Aldehyde Group, Amino Group | ~250-320 nm | High to Medium |

Solvatochromic Studies and Solvent Effects on Electronic Spectra

Solvatochromism describes the change in a substance's color—and more broadly, its UV-Visible absorption spectrum—when dissolved in different solvents. rsc.org These changes arise from differential solvation of the molecule's ground and excited electronic states. For a molecule like this compound, which possesses significant intramolecular charge-transfer (ICT) character, solvent effects are particularly pronounced.

The ground state of this compound has a certain dipole moment. Upon excitation to an ICT state, there is a redistribution of electron density, typically increasing the dipole moment as charge moves from the donor (amino group) to the acceptor (nitro/aldehyde groups) portions of the molecule.

Polar Solvents: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (red shift) of the absorption maximum to a longer wavelength.

Nonpolar Solvents: In nonpolar solvents, there is less stabilization of the charge-separated excited state, leading to a higher transition energy compared to polar solvents. This results in the absorption maximum appearing at a shorter wavelength (hypsochromic or blue shift) relative to its position in polar media.

Hydrogen Bonding: Protic solvents (e.g., ethanol (B145695), water) can engage in specific hydrogen-bonding interactions with the solute. Hydrogen bonding to the oxygen atoms of the nitro and carbonyl groups can stabilize the ground state, potentially causing a blue shift. Conversely, hydrogen bonding to the amino group's lone pair could destabilize the ground state, contributing to a red shift. The net effect depends on the balance of these interactions in both the ground and excited states.

Studies on structurally related donor-acceptor π-conjugated systems confirm that strong solvatochromism is a key feature, with significant red shifts observed in emission spectra when transitioning from nonpolar to polar solvents, indicative of a highly polar, charge-transfer excited state. nih.govacs.org

Table 2: Expected Solvatochromic Shifts for the ICT Band of this compound

| Solvent Type | Primary Interaction | Effect on Excited State (ES) vs. Ground State (GS) | Expected Shift |

|---|---|---|---|

| Nonpolar (e.g., Hexane) | van der Waals forces | Minimal stabilization of GS and ES | Hypsochromic (Blue Shift) Reference |

| Polar Aprotic (e.g., DMF, Acetonitrile) | Dipole-dipole interactions | Strong stabilization of the more polar ES | Bathochromic (Red Shift) |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Composition and Molecular Weight Confirmation

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for the analysis of volatile and thermally stable compounds. pfigueiredo.org For this compound, GC-MS can be used to confirm its purity and verify its molecular weight.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺•) and its fragment ions are detected. The mass spectrum of p-nitrobenzaldehyde, a related compound, shows a molecular ion peak at m/z = 151, which corresponds to its molecular weight. researchgate.net For this compound, the molecular ion peak would definitively appear at an m/z value corresponding to its exact mass, confirming its identity and molecular formula.

Table 3: Molecular Properties for GC-MS Confirmation

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₆N₂O₃ | biosynth.comlookchem.com |

| Molecular Weight | 166.14 g/mol | biosynth.comsigmaaldrich.com |

| Exact Mass | 166.03784 Da | lookchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of less volatile, thermally labile, or polar compounds that are not suitable for GC-MS. pfigueiredo.org This technique is particularly relevant for this compound, not only for its direct analysis but also due to its widespread use as a derivatizing agent.

In many food safety and biomedical applications, this compound is used to react with target analytes, such as the metabolites of nitrofuran antibiotics, to form a more hydrophobic and readily analyzable derivative. researchgate.net This derivatization is often necessary to improve the retention of the polar target molecules on common reversed-phase LC columns (e.g., C18) and to enhance ionization efficiency. researchgate.net The resulting mixture is then analyzed by LC-MS or LC-MS/MS, where the derivatized product is separated and detected with high sensitivity and selectivity. usda.govlcms.cz For instance, methods have been developed for detecting nitrofuran metabolites in complex matrices like honey, milk, and animal tissue by derivatizing them with 2-nitrobenzaldehyde (a close relative) and analyzing the products via LC-MS. researchgate.netlcms.cz

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS-MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process is crucial for confirming the identity of a compound in a complex matrix and for elucidating its structure.

For this compound (MW 166.14), the analysis would typically begin by selecting the protonated molecule, [M+H]⁺, at m/z 167 in positive ion mode. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner based on its structure. The fragmentation pattern reveals characteristic neutral losses corresponding to the functional groups present.

Plausible fragmentation pathways for the [M+H]⁺ ion of this compound include:

Loss of water (H₂O, 18 u): A common fragmentation for molecules with aldehyde and amino groups in proximity.

Loss of carbon monoxide (CO, 28 u): Characteristic fragmentation of the aldehyde group.

Loss of the nitro group (NO₂, 46 u): A facile cleavage due to the C-N bond.

These fragmentation patterns provide a structural fingerprint that can be used for unambiguous identification.

Table 4: Predicted MS-MS Fragmentation for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Neutral Loss | Mass Loss (u) | Predicted Product Ion (m/z) |

|---|---|---|---|

| 167 | H₂O | 18 | 149 |

| 167 | CO | 28 | 139 |

| 167 | NO₂ | 46 | 121 |

X-ray Diffraction Crystallography

X-ray crystallography is a powerful technique that provides the definitive, three-dimensional structure of a molecule in its crystalline solid state. anton-paar.com By analyzing the diffraction pattern produced when X-rays are scattered by the ordered array of atoms in a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions. iastate.edu

While the specific crystal structure of this compound is not publicly documented in the search results, studies on closely related compounds demonstrate the utility of this technique. For example, the crystal structure of a reductive amination product of 2-nitrobenzaldehyde was solved, revealing a monoclinic P21/c space group and detailing the molecular conformation and intermolecular hydrogen bonds. Similarly, a derivative of 3-nitrobenzaldehyde (B41214) was found to crystallize in the triclinic P -1 space group. researchgate.net

A crystallographic analysis of this compound would be expected to reveal:

Confirmation of the planarity of the benzene ring.

The precise bond lengths and angles of the amino, nitro, and aldehyde substituents.

The conformation of the substituents relative to the ring.

A detailed map of the intermolecular forces governing the crystal packing, particularly hydrogen bonds. Strong intermolecular hydrogen bonds, such as N-H···O interactions between the amino group of one molecule and the oxygen atoms of the nitro or aldehyde groups of a neighboring molecule, would be anticipated and would play a critical role in stabilizing the crystal lattice.

Table 5: Example of Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Example Data (from a related structure ) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 12.215 Å, b = 8.096 Å, c = 10.608 Å, β = 115.32° | The size and shape of the repeating crystal unit. |

| Bond Lengths/Angles | N-H···O distance = 2.735 Å | Precise molecular geometry and intermolecular contacts. |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the provided sources, the methodology is well-established through studies of analogous compounds. For instance, the analysis of nitro-substituted chalcones and Schiff bases derived from similar aldehydes demonstrates the power of SC-XRD. mdpi.comiucr.org The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. This analysis yields the unit cell dimensions and the space group, which describe the crystal's symmetry. For example, studies on related nitro-chalcones have identified structures in triclinic (P-1) and orthorhombic (Pbca) space groups. mdpi.com Similarly, a Schiff base synthesized from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 4-iodoaniline (B139537) was found to crystallize in the orthorhombic space group Pna2₁. iucr.org This level of detail is crucial for understanding the compound's fundamental properties.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Nitrobenzaldehyde

Quantum Chemical Calculation Methodologies

A range of quantum chemical methods, each with varying levels of theory and computational cost, have been applied to study molecules structurally related to or in the same class as 2-Amino-6-nitrobenzaldehyde. These methods are fundamental to predicting molecular geometries, energies, and electronic properties. orientjchem.orgrsc.org

Density Functional Theory (DFT) and its Variants

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. acs.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It has been widely used to calculate the optimized geometries, vibrational frequencies, and electronic properties of various organic molecules. jetir.orgresearchgate.netscispace.com For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine optimized geometries, thermodynamic properties, and reactivity descriptors for substituted benzothiazole (B30560) tautomers. jetir.org The inclusion of dispersion corrections, such as in the B3LYP-D3 variant, has been shown to improve the description of non-covalent interactions, which can be crucial for understanding molecular aggregation and interactions in condensed phases. researchgate.net

Ab Initio Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less demanding than more advanced methods, HF often provides a good first approximation of molecular properties and serves as a starting point for more sophisticated calculations. jetir.orgwikipedia.org It has been used in conjunction with DFT to study tautomeric equilibria and reactivity. jetir.org More accurate ab initio methods, such as the Gaussian-4 (G4) theory, provide highly accurate thermochemical data but are computationally more intensive.

Semi-empirical Approaches

Semi-empirical methods offer a computationally faster alternative to ab initio and DFT methods by incorporating parameters derived from experimental data. numberanalytics.comnumberanalytics.com Methods such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) have been employed to study the electronic properties and vibrational modes of various organic compounds, including those related to 2-nitrobenzaldehyde (B1664092). orientjchem.orgresearchgate.netresearchgate.netinternationaljournalcorner.comisca.me These methods are particularly useful for large molecular systems where higher-level calculations are not feasible. numberanalytics.comisca.me Studies on Schiff bases derived from 2-nitrobenzaldehyde have utilized AM1 and PM3 to calculate parameters like heat of formation, dipole moment, and frontier molecular orbital energies. researchgate.netinternationaljournalcorner.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. arxiv.orgaps.org It allows for the calculation of electronic absorption spectra, providing insights into the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of electronic transitions. researchgate.netresearchgate.net This is particularly relevant for understanding the photophysical properties of molecules and their potential applications in areas like dye-sensitized solar cells. researchgate.netrsc.org TD-DFT calculations have been instrumental in studying the excited-state intramolecular proton transfer (ESIPT) processes in related heterocyclic compounds. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Activity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. isca.meyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. isca.meajrconline.org A smaller gap generally implies higher reactivity.

Computational studies on related aromatic compounds have extensively used HOMO-LUMO analysis to predict sites of nucleophilic and electrophilic attack and to understand intramolecular charge transfer (ICT) processes. jetir.orgisca.me The distribution of these frontier orbitals across the molecule reveals the regions most susceptible to chemical reaction. For instance, in molecules with both electron-donating (like an amino group) and electron-withdrawing (like a nitro group) substituents, the HOMO is often localized on the electron-donating part, while the LUMO is concentrated on the electron-withdrawing part, facilitating charge transfer upon electronic excitation.

Table of Calculated Molecular Properties for Related Compounds

This table presents representative data from computational studies on compounds structurally similar to this compound, illustrating the types of information obtained through theoretical calculations. The specific values for this compound would require a dedicated computational study.

| Computational Method | Property | Calculated Value | Reference Compound |

| AM1 | Heat of Formation (kcal/mol) | Positive values indicate stability | Schiff base of 2-nitrobenzaldehyde |

| PM3 | Dipole Moment (Debye) | Non-uniform charge distribution | Schiff base of 2-nitrobenzaldehyde |

| DFT/B3LYP | HOMO Energy (eV) | Varies with substitution | Substituted benzothiazoles |

| DFT/B3LYP | LUMO Energy (eV) | Varies with substitution | Substituted benzothiazoles |

| DFT/B3LYP | HOMO-LUMO Gap (eV) | Indicates chemical stability | Substituted benzothiazoles |

| TD-DFT | Excitation Wavelength (nm) | Corresponds to UV-Vis absorption | Azo dyes from 4-amino-3-nitrobenzaldehyde |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential values.

For this compound, the MEP map would be characterized by distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, rich in electrons, correspond to sites susceptible to electrophilic attack. The most negative potential is expected to be concentrated around the oxygen atoms of the nitro (NO₂) and aldehyde (CHO) groups due to their high electronegativity. researchgate.netunilag.edu.ng These regions indicate the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Regions (Blue/Green): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would likely be found around the hydrogen atoms of the amino (NH₂) group and the aromatic ring. researchgate.net This suggests their role as hydrogen bond donor sites.

Neutral Regions (Green): Areas with intermediate potential, typically found over the carbon framework of the benzene (B151609) ring.

The MEP map provides a clear visualization of the molecule's charge distribution, highlighting the electron-donating nature of the amino group and the strong electron-withdrawing effects of the nitro and aldehyde groups, which collectively dictate its reactive behavior. mdpi.com

Calculation of Chemical Hardness, Electrophilicity Index, and Ionization Potential

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in quantifying the reactivity and stability of a molecule. rsc.orgirjweb.com These parameters are typically calculated using DFT methods, often with the B3LYP functional. ejournal.bytandfonline.com

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (I ≈ -E_HOMO). materialsciencejournal.org

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO). materialsciencejournal.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap results in greater hardness, indicating higher stability and lower reactivity. It is calculated as η = (I - A) / 2. irjweb.comajrconline.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ ≈ - (I+A)/2) and chemical hardness as ω = μ² / (2η). ejournal.bymaterialsciencejournal.org

| Parameter | Formula | Expected Value (eV) |

| E_HOMO | - | ~ -6.5 eV |

| E_LUMO | - | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 eV |

| Ionization Potential (I) | -E_HOMO | ~ 6.5 eV |

| Electron Affinity (A) | -E_LUMO | ~ 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.5 eV |

| Chemical Potential (μ) | -χ | ~ -4.5 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 5.06 eV |

| This table is illustrative. Actual values require specific DFT calculations. |

Simulation of Spectroscopic Properties

Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to predict the infrared (IR) and Raman frequencies. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. A detailed analysis of these frequencies allows for the assignment of specific vibrational modes to the molecule's functional groups.

For this compound, key vibrational modes would include:

N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehydic C-H stretch appears around 2850-2750 cm⁻¹.

C=O Stretching: The aldehyde carbonyl group (C=O) stretch is a strong, characteristic band, expected around 1700-1680 cm⁻¹.

NO₂ Stretching: The nitro group (NO₂) shows strong asymmetric and symmetric stretching vibrations near 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring mode of the amino group is typically found near 1600 cm⁻¹.

The table below provides representative predicted frequencies for the major functional groups of this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Asymmetric NH₂ Stretch | ~3450 |

| Symmetric NH₂ Stretch | ~3350 |

| Aromatic C-H Stretch | ~3080 |

| Aldehyde C-H Stretch | ~2820 |

| Carbonyl C=O Stretch | ~1690 |

| NH₂ Scissoring | ~1620 |

| Aromatic C=C Stretch | ~1580, 1470 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

| This table is illustrative. Specific assignments require detailed calculations. |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. uni-muenchen.debg.ac.rs It calculates the vertical excitation energies, oscillator strengths (f), and corresponding maximum absorption wavelengths (λ_max) for electronic transitions. rsc.org

The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple chromophores (nitro group, aldehyde group, and the aromatic ring with an amino substituent). Key expected transitions include:

π → π transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the benzene ring and the nitro group. These are expected in the range of 250-300 nm. uni-muenchen.de

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen atoms of the nitro and carbonyl groups) to anti-bonding π* orbitals. These transitions would likely appear at longer wavelengths, around 350-400 nm. uni-muenchen.deresearchgate.net

The combination of the electron-donating amino group and electron-withdrawing nitro and aldehyde groups is expected to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzaldehyde (B42025) or nitrobenzene.

| Transition Type | Expected λ_max (nm) | Key Orbitals Involved |

| n → π | ~380 nm | Lone pairs (O_nitro, O_carbonyl) → π (ring/NO₂) |

| π → π | ~280 nm | π (ring/NH₂) → π (ring/NO₂) |

| This table is illustrative and based on data for similar compounds. uni-muenchen.deresearchgate.net |

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. tandfonline.com These calculations provide valuable predictions for ¹H and ¹³C chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

For this compound:

¹H NMR:

The aldehyde proton (-CHO) would be the most downfield-shifted, expected in the range of 9.8-10.2 ppm, due to the deshielding effect of the carbonyl group.

The aromatic protons would appear between 6.5 and 8.5 ppm. The precise shifts are influenced by the combined electronic effects of the amino (electron-donating, shielding) and nitro (electron-withdrawing, deshielding) groups.

The amino protons (-NH₂) would show a broad signal, typically between 4.0 and 6.0 ppm, though its position is highly dependent on solvent and concentration. researchgate.net

¹³C NMR:

The carbonyl carbon (-CHO) would be the most deshielded carbon, appearing around 190 ppm. sigmaaldrich.com

The aromatic carbons would resonate in the 110-160 ppm range. The carbon attached to the nitro group (C-NO₂) and the amino group (C-NH₂) would be significantly affected, appearing at the downfield and upfield ends of this range, respectively.

Computational UV-Vis Spectroscopy and Absorption Characteristics

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is crucial for understanding the solid-state packing of a molecule, a field known as crystal engineering. researchgate.net The crystal structure of this compound would be primarily dictated by a network of hydrogen bonds and other non-covalent interactions.

Hydrogen Bonding: The primary and most influential interaction would be hydrogen bonding. The amino group (-NH₂) is an excellent hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) and carbonyl (-CHO) groups are strong hydrogen bond acceptors. It is highly probable that strong intermolecular N-H···O hydrogen bonds form, linking molecules into chains, dimers, or more complex three-dimensional networks. mdpi.commdpi.com Intramolecular hydrogen bonding between the ortho-positioned amino and aldehyde/nitro groups might also occur, influencing the molecule's conformation.

Other Interactions: Weak C-H···O interactions, where aromatic or aldehydic C-H groups act as weak donors to the oxygen acceptors, would also play a role in stabilizing the crystal packing. tandfonline.com

Analysis of the crystal structure through techniques like X-ray diffraction, combined with computational tools like Hirshfeld surface analysis, would be necessary to fully elucidate the complex interplay of these forces that define the supramolecular architecture of this compound. researchgate.netmdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions involved in close contacts can be identified. For aromatic compounds containing nitro and amino groups, like this compound, these analyses typically reveal a complex interplay of hydrogen bonds and other weak interactions that dictate the supramolecular architecture.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of these plots are characteristic of specific interaction types. For a molecule like this compound, the fingerprint plot would be expected to show distinct spikes corresponding to N-H⋯O and C-H⋯O hydrogen bonds, as well as more diffuse regions representing van der Waals forces and potential π-π stacking interactions.

Table 1: Expected Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Inferred from Analogous Structures)

| Interaction Type | Expected Percentage Contribution | Key Functional Groups Involved |

| O···H/H···O | High | Nitro (O), Amino (H), Aldehyde (O) |

| H···H | Significant | Aromatic and Amino Hydrogens |

| C···H/H···C | Moderate | Aromatic Rings |

| C···C | Moderate | π-π Stacking of Benzene Rings |

| N···H/H···N | Minor | Amino and Nitro Groups |

| N···O/O···N | Minor | Nitro and Amino Groups |

This table is generated based on findings from related nitroaromatic compounds and represents a theoretical expectation for this compound. iucr.orgiucr.org

Quantification of Non-Covalent Interactions (e.g., Hydrogen Bonding, PIXEL Energies, Enrichment Ratio Analysis)

Beyond the visual representation offered by Hirshfeld analysis, the energies of non-covalent interactions can be quantified using computational methods like PIXEL energy calculations. The PIXEL method partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components for a molecular pair, providing a detailed understanding of the forces at play. For example, in studies of other organic molecules, the total interaction energies for N-H···O hydrogen bonds have been calculated to be highly stabilizing. researchgate.net

Enrichment ratio analysis, often used in conjunction with Hirshfeld surface analysis, compares the propensity of different atomic pairs to form contacts in the crystal. An enrichment ratio greater than one for a particular pair (e.g., N and H) indicates a high propensity for N···H contacts, suggesting they are a favored interaction driving the crystal packing. While specific PIXEL energy calculations for this compound are not documented in the searched literature, the presence of strong hydrogen bond donors (amino group) and acceptors (nitro and aldehyde groups) suggests that these interactions would be energetically dominant.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the nature and strength of intermolecular interactions based on the topology of the electron density. researchgate.net This method can delineate and characterize the hydrogen bonds stabilizing the crystal structure.

Table 2: Representative PIXEL Interaction Energies for Dimers in a Related Hydrazide Compound

| Dimer | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| Dimer 1 (N-H···O) | -33.5 | -12.6 | -34.8 | 39.5 | -41.4 |

| Dimer 2 (C-H···π) | -7.2 | -3.1 | -25.7 | 17.8 | -18.2 |

This table is adapted from data for (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide to illustrate the typical energy contributions for different interaction types. Similar magnitudes would be expected for interactions in this compound. researchgate.net

Influence of Solvation on Molecular Properties and Reaction Pathways

The surrounding solvent environment can significantly alter the properties and reactivity of a molecule. Computational solvation models, which can be either implicit (treating the solvent as a continuous medium) or explicit (including individual solvent molecules), are used to study these effects. scielo.br For a polar molecule like this compound, protic solvents like ethanol (B145695) can form hydrogen bonds with the hydroxyl, amino, and nitro groups, which can alter reaction pathways compared to aprotic or gas-phase conditions.

Computational studies on other reactive systems have shown that the inclusion of explicit solvent molecules is often crucial for accurately modeling reaction mechanisms, especially those involving proton transfer or charged intermediates. For instance, the energy barrier for a reaction can increase with the number of explicit solvent molecules due to the stabilization of the reactant state. scielo.br Growing String Method (GSM) calculations combined with microsolvation models can be used to explore reaction pathways and identify low-energy solvent configurations around the solute. These approaches demonstrate that local solvent environments play a critical role in stabilizing reaction intermediates and transition states.

Computational Mechanistic Studies

Computational chemistry is an essential tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify key intermediates, locate transition states, and calculate the energy barriers that govern reaction rates.

Identification of Reaction Intermediates and Transition States

For reactions involving derivatives of 2-nitrobenzaldehyde, such as the Davis-Beirut reaction, density functional theory (DFT) calculations have been instrumental in identifying plausible reaction intermediates. nih.gov For example, in the base-catalyzed cyclization of an o-nitrobenzylamine, a hemiaminal nitroso intermediate and an o-nitrosobenzylidine imine have been proposed as key intermediates. nih.gov Subsequent computational analysis can confirm that these proposed structures are thermodynamically viable under the reaction conditions.